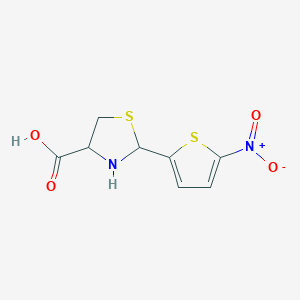

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid

Description

Historical Context of Thiazolane Derivatives in Medicinal Chemistry

Thiazolane derivatives have been integral to medicinal chemistry since the late 19th century. The Hantzsch thiazole synthesis, developed in 1887, established foundational methods for constructing thiazole rings through cyclization reactions between α-halocarbonyl compounds and thioureas. Early work by Hantzsch and Weber demonstrated the biological potential of thiazole derivatives, including antimicrobial and antiviral properties, which spurred interest in structural modifications. The discovery of thiazolidine-4-carboxylic acid (a saturated thiazole analog) further highlighted the pharmacological versatility of thiazolane scaffolds, particularly in metabolic regulation and antioxidant applications. By the mid-20th century, thiazolane derivatives became key components in drugs targeting infectious diseases, exemplified by sulfathiazole and ritonavir.

Emergence of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic Acid in Scientific Literature

The specific compound 2-(5-nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid emerged in the early 21st century as part of efforts to optimize antiparasitic agents. Its structure combines a nitrothiophene group—known for electron-deficient aromaticity—with a thiazolane ring functionalized by a carboxylic acid. Early syntheses leveraged Hantzsch-inspired cyclization strategies, utilizing phenacyl bromide and thiourea derivatives to assemble the thiazolane core. The nitro group at the 5-position of the thiophene ring enhances electrophilicity, facilitating interactions with biological targets such as trypanosomal enzymes. Patent filings and preclinical studies in the 2000s–2010s identified its potential in treating protozoal infections, though clinical development remains exploratory.

Relevance in Contemporary Heterocyclic Chemistry Research

In modern heterocyclic chemistry, this compound exemplifies the strategic hybridization of bioactive fragments. The thiazolane ring contributes to conformational rigidity and hydrogen-bonding capacity via its carboxylic acid group, while the nitrothiophene moiety introduces redox-active properties. Recent studies highlight its utility as a precursor for metal-organic frameworks (MOFs) and enzyme inhibitors, with computational models predicting strong binding affinities to cysteine proteases and NADPH oxidases. Its synthesis has also been optimized using green chemistry principles, such as microwave-assisted cyclization, achieving yields exceeding 75%.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitrothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S2/c11-8(12)4-3-15-7(9-4)5-1-2-6(16-5)10(13)14/h1-2,4,7,9H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEKIYRMXWCTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(S2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced by carboxylation of the thiazole ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles, such as halogens, under appropriate conditions.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids.

Condensation: Alcohols or amines in the presence of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide.

Major Products Formed

Reduction: 2-(5-Amino-2-thienyl)-1,3-thiazolane-4-carboxylic acid.

Substitution: Halogenated derivatives of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid.

Condensation: Esters or amides of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid.

Scientific Research Applications

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

Reactive Oxygen Species Generation: The nitro group can generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties can be contextualized by comparing it to analogues with variations in substituents or core heterocycles. Below is a detailed analysis:

Substituent Variations on the Thiazolane Core

Key Insights :

- Electron-Withdrawing Groups : The nitro-thienyl group enhances antimycobacterial potency compared to bromophenyl or tert-butyl substituents, likely due to improved target interaction or metabolic stability .

Heterocyclic Core Modifications

Key Insights :

- Core Flexibility : Thiazolane’s saturated ring may improve pharmacokinetics (e.g., solubility) over aromatic cores like thiadiazole or benzimidazole.

- Mechanistic Diversity : While nitro-thienyl-thiazolane targets RNA transport in HIV , nitro-thienyl-thiadiazoles likely act via oxidative stress in Leishmania .

Key Insights :

- Nitro-Heterocycle Superiority : The nitro-thienyl group outperforms nitro-furyl in antimycobacterial activity, likely due to thiophene’s stronger electron-withdrawing effects .

- Broad-Spectrum Potential: The thiazolane derivative’s dual antimycobacterial and antiviral activities highlight its versatility .

Biological Activity

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of 2-(5-nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid typically involves the reaction of thiazolidine derivatives with various electrophiles. The compound can be synthesized through multi-step reactions that may include:

- Formation of the thiazolidine ring.

- Introduction of the nitro group on the thienyl moiety.

- Carboxylation at the fourth position.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazolidine derivatives, including 2-(5-nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid. For instance, a study demonstrated that modifications at specific positions significantly influenced antioxidant capacity. The most potent derivative exhibited an IC50 value of 18.17 ± 1.0 µg/mL, compared to ascorbic acid's IC50 value of 7.83 ± 0.5 µg/mL .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. The compound has shown promising inhibitory activity against tyrosinase. One study reported that certain derivatives had IC50 values ranging from 15.9 ± 2.5 µM to 98.5 ± 10.6 µM, indicating their potential as skin-lightening agents . The structure-activity relationship revealed that hydroxyl and methoxy substitutions enhanced inhibitory effects.

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Various studies have indicated that compounds containing thiazolidine rings exhibit significant antibacterial activity against a range of pathogens. For example, compounds derived from thiazolidine frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria .

The biological activities of 2-(5-nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups facilitates the donation of protons to free radicals, thus neutralizing them.

- Enzyme Inhibition : The structural similarity to substrates allows these compounds to competitively inhibit enzymes like tyrosinase by binding to the active site.

Case Studies

Q & A

Basic: What synthetic methodologies are reported for preparing 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid?

Methodological Answer:

The compound is synthesized via 1,3-dipolar cycloaddition reactions. A common approach involves refluxing a mixture of steroidal dipolarophiles (e.g., androsterone derivatives), isatin, and 1,3-thiazolane-4-carboxylic acid in methanol for 4–5 hours. The reaction is monitored by thin-layer chromatography (TLC), followed by precipitation in ice and recrystallization from acetic acid or methanol .

| Reagents | Conditions | Purification |

|---|---|---|

| Isatin, steroidal dipolarophiles, 1,3-thiazolane-4-carboxylic acid | Reflux in methanol (4–5 h) | Filtration, recrystallization |

Basic: How is the structural integrity of this compound validated in synthetic studies?

Methodological Answer:

Structural validation employs TLC for reaction monitoring, recrystallization for purity, and spectroscopic techniques (e.g., NMR, IR) for confirming functional groups. Computational parameters like LogP and polar surface area (PSA) are calculated to predict physicochemical behavior, though experimental validation (e.g., melting point, X-ray crystallography) is preferred for stereochemical confirmation .

| Technique | Purpose |

|---|---|

| TLC | Reaction progress monitoring |

| Recrystallization | Isolation of pure product |

| NMR/IR | Functional group analysis |

Advanced: What is the proposed mechanism of HIV-1 inhibition by this compound?

Methodological Answer:

The compound suppresses HIV-1 replication by impairing Rev-mediated nuclear export of viral RNA , leading to cytoplasmic accumulation of Rev proteins and blocked expression of structural viral proteins (e.g., Gag, Env). This occurs at doses below those used in tumor chemotherapy (specific IC₅₀ values not reported), suggesting a non-cytotoxic mechanism .

| Target | Effect | Experimental Evidence |

|---|---|---|

| Rev protein | Cytoplasmic accumulation | Immunofluorescence assays |

| HIV-1 RNA | Blocked nuclear export | RNA quantification in T cells |

Advanced: How do structural modifications influence its bioactivity?

Methodological Answer:

The 5-nitrothienyl group is critical for bioactivity, as seen in analogues like 2-(5-nitro-2-thienyl)-1,3,4-thiadiazoles, where nitro groups enhance leishmanicidal activity by promoting redox interactions with parasitic enzymes. Steric hindrance from bulky substituents (e.g., thiazolidine rings) may reduce membrane permeability, necessitating SAR studies to optimize efficacy .

| Modification | Impact |

|---|---|

| Nitro group addition | ↑ Redox activity, ↑ antiparasitic effects |

| Bulky substituents | ↓ Membrane permeability |

Advanced: What role does this compound play in synthesizing spiroheterocycles?

Methodological Answer:

It serves as a precursor in multicomponent reactions to generate spirooxindole-pyrrolothiazole hybrids. For example, reacting it with isatin and trans-β-nitrostyrene derivatives under reflux yields spiro compounds via in situ azomethine ylide formation. DFT studies confirm regioselectivity in these cycloadditions .

| Reactants | Product | Application |

|---|---|---|

| Isatin, trans-β-nitrostyrene | Spirooxindole-pyrrolothiazoles | Anticancer/antiviral lead optimization |

Advanced: Are there contradictions in reported biological activities?

Methodological Answer:

While the compound inhibits HIV-1 replication via RNA export blockade , structurally similar nitro-thienyl derivatives exhibit leishmanicidal activity . These divergent mechanisms suggest context-dependent bioactivity, necessitating target-specific assays to resolve apparent contradictions.

| Activity | Mechanistic Basis |

|---|---|

| Antiviral | Rev protein inhibition |

| Antiparasitic | Nitro group redox cycling |

Basic: What analytical methods ensure purity and stability in storage?

Methodological Answer:

HPLC and Karl Fischer titration are used for purity and moisture analysis. Stability is maintained by storing the compound in airtight containers at -20°C, as recommended for analogous thiophene-carboxylic acids .

| Parameter | Method |

|---|---|

| Purity | HPLC, NMR |

| Moisture | Karl Fischer titration |

Advanced: How is this compound evaluated in in vitro models?

Methodological Answer:

In HIV-1 studies, T-cell lines (e.g., SU-DHL-2) are treated with sub-cytotoxic doses (≤10 µM) to assess viral RNA suppression via qRT-PCR and Western blotting. Dose-response curves and cytotoxicity assays (e.g., MTT) are critical for validating selectivity .

| Assay | Outcome |

|---|---|

| qRT-PCR | ↓ HIV-1 RNA levels |

| MTT | Cytotoxicity threshold determination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.